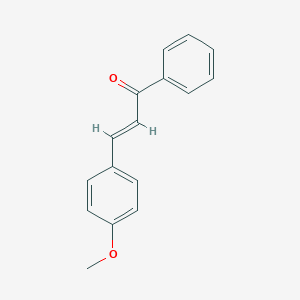

4-Methoxychalcone

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXKBJMCRJATM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313945 | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-15-9, 959-33-1 | |

| Record name | trans-4-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22252-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 4-Methoxychalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chalcones, characterized by their open-chain flavonoid structure, have emerged as a significant scaffold in medicinal chemistry. Among these, 4-methoxychalcone derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Biological Activities of this compound Derivatives: Quantitative Insights

The biological efficacy of this compound derivatives has been quantified across numerous studies. The following tables summarize the inhibitory concentrations (IC50) for anticancer, anti-inflammatory, and antioxidant activities, as well as the minimum inhibitory concentrations (MIC) for antimicrobial effects.

Anticancer Activity

This compound derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines. The number and position of methoxy groups, along with other substitutions, significantly influence their anticancer and cancer-selective properties.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [1] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [1] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | Hela (Cervical) | 3.204 | [2] |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | [2] |

| 2′-hydroxy-4″-methoxychalcone | CLBL-1 (Canine Lymphoma) | 16.2 ± 1.3 | [3] |

| 2′-hydroxy-2″,5″-dimethoxychalcone | CLBL-1 (Canine Lymphoma) | 15.8 ± 1.1 | [3] |

| 2'-hydroxy-4'-methoxychalcone | Lewis Lung Carcinoma (in vivo) | 30 mg/kg | [4] |

| 4'-hydroxychalcone | T47D (Breast) | 44.67 µg/mL | [5] |

| Chalcone with 3-methoxy group on ring B | T47D (Breast) | 72.44 µg/mL | [5] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 2f (methoxyphenyl-based chalcone) | RAW264.7 | NO Inhibition | 11.2 | [6] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | RAW264.7 | NO Inhibition | ~83.95% inhibition at 20 µM | [7] |

| 2′-hydroxy-3′,4′-dimethoxychalcone | RAW264.7 | NO Inhibition | ~79.75% inhibition at 20 µM | [7] |

| 4,2',5'-trihydroxy-4'-methoxychalcone | Murine Peritoneal Macrophages | NO & PGE2 Inhibition | Not specified | [8] |

| 4'-hydroxychalcone | Leukemia cells | NF-κB Inhibition | Dose-dependent | [9] |

Antimicrobial Activity

This compound derivatives have shown activity against a range of pathogenic bacteria and fungi. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Staphylococcus aureus | 125 | [10] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Bacillus subtilis | 62.5 | [10] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Escherichia coli | 250 | [10] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [10] |

| 2ʹ,4ʹ-dihydroxy-3ʹ-methoxychalcone | Staphylococcus aureus (MRSA) | 250 | [11][12] |

| 4'-methylchalcone derivatives | Escherichia coli ATCC10536 | Complete inhibition | [13] |

Antioxidant Activity

The antioxidant capacity of this compound derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound/Derivative | Assay | IC50 | Reference |

| 4'-amino-4-methoxy chalcone | DPPH | 58.85 µg/mL | [14] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 µg/mL | [15] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 µg/mL | [15] |

| 2',3'- and 3',4'-dihydroxylated chalcones | DPPH | 80-90% of control at 50 µM | [16] |

| Sulfonamide-based chalcone 5 | DPPH & ABTS | Highest antiradical effect | [17] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, enabling researchers to replicate and build upon existing findings.

Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from aromatic aldehydes and ketones.

Materials:

-

Appropriate 4-methoxyacetophenone derivative

-

Substituted benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Mortar and pestle (for solvent-free method)

-

Round-bottom flask and magnetic stirrer (for solvent-based method)

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

Procedure (Solvent-Free Grinding Method):

-

Place equimolar amounts of the 4-methoxyacetophenone derivative, the substituted benzaldehyde, and a catalytic amount of solid NaOH or KOH in a mortar.

-

Grind the mixture at room temperature for approximately 30 minutes. The mixture will typically turn into a paste.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, add cold water to the mortar and triturate the solid.

-

Neutralize the mixture with dilute hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Add Griess Reagent Component A to the supernatant, followed by Component B, with a short incubation period after each addition.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antimicrobial Activity (Broth Microdilution Method for MIC)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or appropriate broth for the microbe

-

This compound derivatives

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Triphenyl tetrazolium chloride (TTC) or resazurin (as a growth indicator)

Procedure:

-

Prepare serial dilutions of the this compound derivatives in the broth directly in the 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, add the growth indicator if necessary and observe for visible growth.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

-

This compound derivatives

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare various concentrations of the this compound derivatives in the chosen solvent.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz and a brief description of the modulatory effects.

Nrf2 Signaling Pathway Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress. Some this compound derivatives can activate this pathway, leading to the expression of antioxidant and detoxification enzymes. However, in some cancer cells, this compound has been shown to inhibit Nrf2 activity, thereby sensitizing them to chemotherapy.[19]

NF-κB Signaling Pathway Inhibition

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway. They can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

AMPK Signaling Pathway Activation

AMPK (AMP-activated protein kinase) is a key cellular energy sensor. Activation of AMPK can have beneficial effects in metabolic diseases and some cancers. Certain this compound derivatives have been identified as AMPK activators.

Conclusion

This compound derivatives represent a versatile and promising class of bioactive compounds with significant potential in drug discovery. Their multifaceted activities against cancer, inflammation, microbial infections, and oxidative stress are well-documented. The structure-activity relationships of these derivatives continue to be an active area of research, with the aim of developing more potent and selective therapeutic agents. The experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this compound derivatives.

References

- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbial transformations of 4′-methylchalcones as an efficient method of obtaining novel alcohol and dihydrochalcone derivatives with antimicrobial a ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04669G [pubs.rsc.org]

- 14. science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxychalcone chemical properties and structure

An In-depth Technical Guide on 4-Methoxychalcone: Chemical Properties and Structure

Introduction

This compound, a derivative of chalcone, serves as a crucial intermediate in the synthesis of various heterocyclic compounds and is a subject of interest in medicinal chemistry due to the diverse pharmacological properties exhibited by the chalcone scaffold.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structural information, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. For clarity, this document primarily focuses on (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (CAS No. 959-33-1), which is commonly referred to as this compound. Its isomer, 4'-Methoxychalcone (CAS No. 959-23-9), will be mentioned for comparative purposes where relevant.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various sources and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | [3][4] |

| Molecular Weight | 238.28 g/mol | [3][4][5] |

| CAS Number | 959-33-1 | [3][4] |

| IUPAC Name | (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | [4] |

| Appearance | Crystalline Powder | [3] |

| Melting Point | 73-76 °C | [3] |

| Boiling Point | 340.88°C (estimate) | [3] |

| Density | 1.114 (estimate) | [3] |

| Solubility | Soluble in DMSO, ethanol, dichloromethane, and methanol. Insoluble in water. | [6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound. Key data from various spectroscopic techniques are presented below.

| Technique | Data Highlights |

| ¹H NMR | Spectra available, with key shifts for methoxy, aromatic, and vinylic protons.[8] A representative ¹H-NMR spectrum in CDCl₃ shows a singlet for the methoxy group (OCH₃) at approximately 3.85 ppm and doublets for the α and β vinyl protons.[9] |

| ¹³C NMR | Spectra available, confirming the presence of 16 distinct carbon atoms.[5] The methoxy carbon signal appears around 55 ppm, and the carbonyl carbon (C=O) signal is observed downfield. |

| Infrared (IR) | FTIR spectra are available, showing characteristic absorption bands for the carbonyl group (C=O), C=C double bonds, and C-O ether linkages.[8][10] |

| Mass Spectrometry (MS) | GC-MS analysis shows the molecular ion peak [M]⁺ at m/z 238, which corresponds to the molecular weight of the compound.[5][9] |

| UV-Vis | UV-Vis spectra are available for related methoxychalcone derivatives, typically recorded in methanol.[11][12] |

Crystal Structure

The three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |

| CCDC Number | 727836 |

| Reference | The Cambridge Structural Database[4] |

The crystal structure confirms the trans (E) configuration of the α,β-unsaturated ketone system, which is the more stable arrangement.

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This compound is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate benzaldehyde and an acetophenone.[1][9]

Reaction: 4-Methoxybenzaldehyde reacts with Acetophenone in the presence of a base catalyst (e.g., NaOH).

Materials:

-

4-Methoxybenzaldehyde

-

Acetophenone

-

Sodium Hydroxide (NaOH), solid or aqueous solution

-

Ethanol (as solvent, though solvent-free methods exist)

-

Hydrochloric Acid (HCl), dilute solution for neutralization

-

Deionized Water

Procedure (Grinding Method - Green Synthesis):

-

Equimolar amounts of 4-methoxybenzaldehyde, acetophenone, and a catalytic amount of solid NaOH are placed in a mortar.[1][13]

-

The mixture is ground with a pestle at room temperature for approximately 30 minutes.[1][13]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[13]

-

Upon completion, the reaction mixture is diluted with cold water.[13]

-

The mixture is then neutralized with a cold, dilute solution of HCl.[13]

-

The resulting solid precipitate (crude this compound) is collected by filtration.[13]

Purification:

-

The crude product is purified by recrystallization, typically from ethanol, to yield crystals of this compound.[1][13]

Characterization:

-

The structure and purity of the synthesized compound are confirmed using the spectroscopic methods detailed above (NMR, IR, MS) and by melting point determination.[1][13]

Visualizations

Synthesis Workflow

The following diagram illustrates the Claisen-Schmidt condensation reaction for the synthesis of this compound.

Caption: Claisen-Schmidt synthesis of this compound.

Potential Signaling Pathway

Chalcone derivatives are known to interact with various biological targets. The isomer 4'-Methoxychalcone has been shown to be an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and inflammation.[7] The following diagram illustrates a simplified, hypothetical signaling pathway involving PPARγ activation that could be relevant for chalcone-based drug discovery.

Caption: Potential PPARγ signaling pathway for chalcones.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 959-33-1 [chemicalbook.com]

- 4. This compound | C16H14O2 | CID 641819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4'-Methoxychalcone | C16H14O2 | CID 641818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4'-METHOXYCHALCONE CAS#: 959-23-9 [m.chemicalbook.com]

- 7. selleckchem.com [selleckchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 4'-Methoxychalcone(22966-19-4) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. scitepress.org [scitepress.org]

4-Methoxychalcone: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxychalcone is a naturally occurring chalcone, a class of aromatic ketones known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and characterization, and an exploration of its interactions with key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Moraceae and Rutaceae families. The documented natural sources are summarized in the table below.

| Family | Genus | Species | Common Name | Plant Part | Reference(s) |

| Moraceae | Ficus | lyrata (syn. pandurata) | Fiddle-leaf fig | Not specified | [1] |

| Rutaceae | Citrus | limon | Lemon | Not specified |

Isolation and Purification of this compound from Natural Sources

A specific, detailed protocol for the isolation of this compound from its natural sources has not been extensively published. However, based on general methodologies for the extraction of flavonoids and chalcones from plant materials, a representative experimental workflow can be proposed. The following protocol is a generalized procedure and may require optimization depending on the specific plant matrix.

General Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation and purification of this compound from plant sources.

Detailed Experimental Protocols

2.2.1. Plant Material Preparation

The plant material (e.g., leaves of Ficus lyrata) should be air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for efficient extraction.

2.2.2. Extraction

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol or 70% ethanol) at room temperature for a period of 24-72 hours with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.

-

Soxhlet Extraction: For a more exhaustive extraction, the powdered plant material is placed in a thimble and continuously extracted with a solvent (e.g., methanol) in a Soxhlet apparatus.

2.2.3. Filtration and Concentration

The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.4. Liquid-Liquid Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Chalcones are typically found in the ethyl acetate fraction.

2.2.5. Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions containing the compound of interest are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using spectroscopic techniques.

| Technique | Purpose | Expected Data for this compound |

| ¹H-NMR | Determines the proton environment in the molecule. | Signals corresponding to aromatic protons, vinylic protons of the α,β-unsaturated system, and the methoxy group protons. |

| ¹³C-NMR | Determines the carbon skeleton of the molecule. | Signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and the methoxy carbon. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (C₁₆H₁₄O₂). |

| Infrared (IR) Spectroscopy | Identifies the functional groups present. | Absorption bands for the carbonyl group (C=O), aromatic C-H, and C-O stretching of the ether group. |

Interaction with Cellular Signaling Pathways

Chalcones, including this compound, are known to interact with several key cellular signaling pathways, which underlies their observed biological activities such as antioxidant and anti-inflammatory effects.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Chalcones, being Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Caption: this compound's proposed interaction with the Keap1-Nrf2 signaling pathway.

The NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some chalcones have been shown to inhibit the NF-κB pathway, potentially by inhibiting the proteasome or IKK activity, thereby preventing IκB degradation and subsequent NF-κB activation. While the precise mechanism for this compound is not fully elucidated, a related compound, 4'-hydroxychalcone, has been shown to inhibit the proteasome[2].

Caption: Potential inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a natural product with promising biological activities, warranting further investigation for its therapeutic potential. While its natural sources have been identified, a deeper exploration into its concentration in these sources and the development of optimized isolation protocols are necessary. Understanding the precise molecular interactions of this compound with key signaling pathways like Keap1-Nrf2 and NF-κB will be crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a foundational resource for researchers to build upon in their exploration of this intriguing chalcone.

References

4-Methoxychalcone derivatives structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Methoxychalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document details their synthesis, biological activities, and the molecular pathways they modulate, with a focus on anticancer, anti-inflammatory, and antimicrobial properties.

Introduction

Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core[1][2]. The this compound scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives[2][3]. The methoxy group at the 4-position of one of the aromatic rings significantly influences the electronic and pharmacokinetic properties of these molecules, often enhancing their therapeutic potential[4][5]. This guide aims to provide a detailed analysis of the SAR of this compound derivatives, offering insights for the rational design of new and more potent therapeutic agents.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Claisen-Schmidt condensation reaction[6][7][8]. This base-catalyzed reaction involves the condensation of a substituted acetophenone (often with a methoxy group at the 4'-position) with a substituted benzaldehyde[9][10].

General Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-Methoxyacetophenone

-

Substituted benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[7]

-

Ethanol

-

Hydrochloric acid (HCl)

-

Round-bottom flask and magnetic stirrer (for conventional method)[9]

Procedure (Grinding Technique - Green Synthesis): [6][7][10]

-

Place equimolar amounts of 4-methoxyacetophenone and the desired substituted benzaldehyde in a mortar.

-

Add a catalytic amount of solid NaOH or KOH.

-

Grind the mixture at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add cold water to the mortar and triturate the solid.

-

Neutralize the mixture with a cold, dilute solution of HCl.

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified this compound derivative.

Procedure (Conventional Solvent-Based Method): [9]

-

Dissolve equimolar amounts of 4-methoxyacetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of NaOH or KOH while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines[1][11][12]. The SAR for anticancer activity can be summarized as follows:

-

Substitution on the B-ring: The presence of electron-withdrawing groups, such as nitro or halogen groups, on the B-ring often enhances cytotoxic activity[11]. For instance, a 4-nitro group on the B-ring has been shown to significantly increase antitumor effects[11].

-

Hydroxyl and Methoxy Groups: The presence and position of additional hydroxyl and methoxy groups can modulate activity. For example, 2',5'-dimethoxychalcone displayed potent antiproliferative effects against several cancer cell lines[5].

-

Heterocyclic Rings: Incorporation of heterocyclic rings can also influence anticancer potency.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [11] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [11] |

| This compound | A549 (Lung) | 85.40 | [1] |

| 2',5'-Dimethoxychalcone | C-33A (Cervix) | 7.7 - 9.2 | [5] |

| 2',5'-Dimethoxychalcone | A-431 (Skin) | 7.7 - 9.2 | [5] |

| 2',5'-Dimethoxychalcone | MCF-7 (Breast) | 7.7 - 9.2 | [5] |

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [12] |

| 2′,4-dihydroxy-4′-methoxychalcone | HeLa (Cervical) | 74.24 µg/mL | [13] |

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways like NF-κB[3][14][15].

-

α,β-Unsaturated Carbonyl Moiety: This functional group is crucial for the anti-inflammatory activity, acting as a Michael acceptor[15].

-

Hydroxyl and Methoxy Groups: The substitution pattern of these groups on the aromatic rings influences the potency of NF-κB inhibition[16]. For example, 2′-hydroxy-4′,6′-dimethoxychalcone demonstrated potent anti-inflammatory effects[17].

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| This compound | TNFα-induced NF-κB inhibition | 24 - 41 | [16] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | Nitric Oxide Production Inhibition in RAW 264.7 cells | ~83.95% inhibition at 20 µM | [17] |

| Pyranochalcone derivative (6b) | TNF-α induced NF-κB inhibition | 0.29 | [18] |

Antimicrobial Activity

Several this compound derivatives have been evaluated for their activity against various bacteria and fungi[5][19].

-

Substitution Pattern: The position and number of methoxy groups play a significant role in determining the antimicrobial spectrum and potency[5].

-

Lipophilicity: Increased lipophilicity can enhance antibacterial activity.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | [5] |

| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 | [5] |

| Chalcone derivative 6b | Escherichia coli | Moderate Activity | [19] |

| Chalcone derivative 6d | Salmonella typhi | Moderate Activity | [19] |

| Chalcone derivatives 6a, 6c, 6d | Staphylococcus aureus | 0.4 mg/mL | [19] |

Key Signaling Pathways and Molecular Mechanisms

This compound derivatives exert their biological effects by modulating various signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Several this compound derivatives have been shown to inhibit NF-κB activation[14][15]. This inhibition can occur through various mechanisms, including the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB[15].

Apoptosis Pathway

Many anticancer this compound derivatives induce programmed cell death, or apoptosis[11][20][21]. This can be triggered through both the intrinsic (mitochondrial) and extrinsic pathways. These compounds can lead to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the activation of caspases[20][21].

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cell proliferation, differentiation, and stress responses. Some this compound derivatives have been shown to modulate this pathway, leading to either cell death or survival depending on the cellular context[20][22].

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines[1][4][23].

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10⁴ cells/mL and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from a dose-response curve.

References

- 1. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Dimethoxychalcone Mitigates Neuroinflammation Following Traumatic Brain Injury Through Modulation of the TREM2/PI3K/AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. scitepress.org [scitepress.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Natural chalcones as dual inhibitors of HDACs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-Iodo-4'-Methoxychalcone Attenuates Methylglyoxal-Induced Neurotoxicity by Activation of GLP-1 Receptor and Enhancement of Neurotrophic Signal, Antioxidant Defense and Glyoxalase Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

4-Methoxychalcone: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of 4-Methoxychalcone, a chalcone derivative of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. This document consolidates key information regarding its chemical identity, synthesis, and biological activities, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in their study of this compound.

Chemical Identity

This compound, a member of the chalcone family, is characterized by a three-carbon α,β-unsaturated ketone system linking two aromatic rings. One of these rings is substituted with a methoxy group.

| Identifier | Value | Citation |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | [1] |

| Molecular Formula | C16H14O2 | [1][2][3] |

| Molecular Weight | 238.28 g/mol | [1][2] |

| CAS Number | 959-23-9, 959-33-1, 22966-19-4 | [1][2][4] |

| Appearance | Pale yellow crystalline powder | [3] |

| Melting Point | 73-79 °C | [3] |

Note on CAS Numbers: Multiple CAS numbers for this compound are reported in various databases. Researchers should verify the specific CAS number associated with their starting materials and in their reporting.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. Both conventional solvent-based and solvent-free "green" methods have been successfully employed.

Experimental Protocol: Solvent-Free Grinding Method

This method offers an environmentally friendly and efficient alternative to traditional solvent-based syntheses.

Materials:

-

4-methoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (solid)

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) apparatus

-

10% Hydrochloric acid (cold)

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, combine 4-methoxyacetophenone, benzaldehyde, and solid sodium hydroxide.

-

Grind the mixture at room temperature for approximately 30 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with cold water.

-

Neutralize the mixture with a cold 10% solution of hydrochloric acid.

-

Filter the resulting precipitate and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to yield golden yellow crystals.[2]

Experimental Protocol: Conventional Solvent-Based Method

This traditional approach utilizes a solvent for the reaction medium.

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Acetophenone

-

95% Ethanol

-

Sodium hydroxide solution (e.g., 6g NaOH in 10 mL H2O)

-

Erlenmeyer flask

-

Magnetic stirrer (optional)

Procedure:

-

In a 50 mL Erlenmeyer flask, add approximately 0.75 g of p-anisaldehyde.

-

In a separate beaker, dissolve approximately 0.62 g of acetophenone in 2.0 mL of 95% ethanol.

-

Transfer the acetophenone solution to the Erlenmeyer flask containing the aldehyde and swirl to mix.

-

While stirring, add 0.5 mL of the sodium hydroxide solution to the flask.

-

Continue to stir until a solid precipitate forms.

-

Add 10 mL of ice-cold distilled water to the flask and break up the solid with a spatula.

-

Collect the solid by vacuum filtration.

-

Recrystallize the solid from hot 95% ethanol.[5]

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, with anti-inflammatory and antioxidant effects being prominently reported.

Anti-inflammatory Activity

Certain methoxychalcone derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. For instance, some derivatives inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

A significant mechanism of action is the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, via the activation of the Nrf2 signaling pathway.[1][6]

Signaling Pathway of Anti-inflammatory Action

Caption: Anti-inflammatory signaling pathway of this compound derivatives.

Antioxidant Activity

Chalcones, including this compound, are recognized for their antioxidant properties.[7] The antioxidant capacity can be evaluated using various in vitro assays.

Experimental Workflow for Antioxidant Assays

Caption: General workflow for in vitro antioxidant activity screening.

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 (µg/mL) | Citation |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | [8] |

Note: Data for the specific this compound isomer may vary. The provided data is for a closely related derivative to illustrate the potential antioxidant capacity.

Other Reported Activities

In addition to anti-inflammatory and antioxidant effects, research has suggested other potential therapeutic applications for this compound and its derivatives, including:

-

Antitumor activity [7]

-

Antibacterial activity [7]

-

Anti-senescence effects [9]

-

Antidiabetic properties [10]

-

Neuroprotective effects [6]

Conclusion

This compound is a versatile compound with a straightforward synthesis and a range of promising biological activities. Its anti-inflammatory and antioxidant properties, coupled with other potential therapeutic effects, make it a valuable subject for further research and development in medicinal chemistry and pharmacology. The experimental protocols and pathway information provided in this guide serve as a foundational resource for scientists investigating this and related chalcone structures.

References

- 1. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. benchchem.com [benchchem.com]

- 5. chegg.com [chegg.com]

- 6. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-senescence effects of this compound and 4-bromo-4'-methoxychalcone on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Methoxychalcone

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important intermediates in the biosynthesis of flavonoids and are recognized for their diverse pharmacological activities. 4-Methoxychalcone, in particular, is a precursor for various heterocyclic compounds and has been a subject of interest in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound via the Claisen-Schmidt condensation, a reliable and widely used method for forming α,β-unsaturated ketones.[1][2] The protocol described herein involves the base-catalyzed condensation of acetophenone and 4-methoxybenzaldehyde (p-anisaldehyde).

Reaction Principle

The synthesis of this compound is achieved through a crossed-aldol condensation, specifically the Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic ketone (acetophenone) with an aromatic aldehyde (4-methoxybenzaldehyde) in the presence of a base catalyst, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][3] The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone, this compound.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

Reactants: Acetophenone, 4-methoxybenzaldehyde (p-anisaldehyde)

-

Catalyst: Sodium hydroxide (NaOH)

-

Solvents: 95% Ethanol, Deionized water

-

Reagents for work-up: Dilute Hydrochloric acid (HCl)

-

Glassware: Erlenmeyer flask (50 mL), beakers, graduated cylinders, Büchner funnel, vacuum flask

-

Equipment: Magnetic stirrer and stir bar, vacuum filtration apparatus, melting point apparatus, analytical balance

Procedure:

-

Reactant Preparation: In a 50 mL Erlenmeyer flask, dissolve approximately 0.62 g of acetophenone in 2.0 mL of 95% ethanol.[4] To this solution, add approximately 0.75 g of p-anisaldehyde.[4] Swirl the flask to ensure the reagents are well mixed.[4]

-

Catalyst Addition: While stirring the mixture at room temperature, add 0.5 mL of a freshly prepared aqueous solution of sodium hydroxide (6 g NaOH in 10 mL of water).[4]

-

Reaction: Continue to stir the reaction mixture until a solid precipitate is formed.[4]

-

Work-up and Isolation:

-

Add 10 mL of ice-cold distilled water to the flask containing the solid product.[4]

-

Break up the solid using a spatula and transfer the mixture to a 50 mL beaker containing an additional 5 mL of cold water.[4]

-

Collect the crude product by vacuum filtration using a Büchner funnel.[4] Wash the solid with cold water to remove any remaining catalyst and other water-soluble impurities.

-

-

Purification:

-

Recrystallize the crude solid from hot 95% ethanol. A general guideline is to use approximately 4 mL of ethanol per gram of solid.[4]

-

Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

-

Drying and Characterization:

-

Dry the purified product, then determine its weight and calculate the percentage yield.

-

Characterize the final product by determining its melting point and acquiring its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR). The stereochemistry of the alkene can be determined from the coupling constant in the ¹H NMR spectrum.[5]

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Acetophenone | ~0.62 g | [4] |

| p-Anisaldehyde | ~0.75 g | [4] |

| Catalyst | ||

| Sodium Hydroxide Solution | 0.5 mL (6g in 10 mL H₂O) | [4] |

| Solvent | ||

| 95% Ethanol | 2.0 mL (initial), ~4 mL/g for recrystallization | [4] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.28 g/mol | |

| Theoretical Yield | Calculated based on the limiting reagent | |

| Experimental Yield | 40-90% (typical) | [2][6] |

| Melting Point | 102.0-111.0 °C | [7] |

| Appearance | White to pale yellow crystals or powder | [7] |

Visualizations

Experimental Workflow for the Synthesis of this compound

References

- 1. scitepress.org [scitepress.org]

- 2. benchchem.com [benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. chegg.com [chegg.com]

- 5. bohr.winthrop.edu [bohr.winthrop.edu]

- 6. repository.unair.ac.id [repository.unair.ac.id]

- 7. 4’-méthoxychalcone, 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

Biological Evaluation of 4-Methoxychalcone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methods used to evaluate the biological activities of 4-methoxychalcone, a naturally occurring chalcone with demonstrated antioxidant, anti-inflammatory, and anticancer properties.[1] Detailed experimental protocols and data presentation are included to facilitate research and development efforts.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | A549 (Lung Cancer) | > 50 | [2][3] |

| 2'-Hydroxy-4-methoxychalcone | Lewis Lung Carcinoma (in vivo) | 30 mg/kg | [4] |

| 2'-Hydroxy-4-methoxychalcone | Sarcoma 180 (in vivo) | 30 mg/kg | [4] |

| 4-Anilinoquinolinylchalcone derivative | Huh-7 (Liver Cancer) | < 2.03 | |

| 4-Anilinoquinolinylchalcone derivative | MDA-MB-231 (Breast Cancer) | < 2.03 | |

| 2',4-Dihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | Strong | |

| 2',4-Dihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | Strong | |

| 2',4',4-Trihydroxy-3-methoxychalcone | HeLa (Cervical Cancer) | 8.53 µg/mL | |

| 2',4',4-Trihydroxy-3-methoxychalcone | WiDr (Colon Cancer) | 2.66 µg/mL | |

| Chalcone with -N(CH3)2 substitution | HL-60, MOLT-4, PC-3, HeLa | Potent | [5] |

| 2f (Methoxyphenyl-based chalcone) | HeLa, HCT-116, RPMI-8226 | 2.41 - 3.34 | [6] |

| 4,3',4',5'-tetramethoxychalcone | A2780 (Ovarian Cancer) | - | [7] |

| 4,3',4',5'-tetramethoxychalcone | SKOV3 (Ovarian Cancer) | - | [7] |

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound | Assay | Target | IC50 | Reference |

| 2f (Methoxyphenyl-based chalcone) | NO Production (LPS-induced RAW264.7) | iNOS/COX-2 | 11.2 µM | [6] |

| 8g (Pyrazole-chalcone analog) | 5-LOX Inhibition | 5-LOX | 5.88 µM | [8] |

| 8g (Pyrazole-chalcone analog) | iNOS Inhibition (LPS-stimulated RAW cells) | iNOS | 4.93 µM | [8] |

| 8g (Pyrazole-chalcone analog) | PGE2 Inhibition (LPS-stimulated RAW cells) | COX-2 | 10.98 µM | [8] |

Table 3: Antioxidant Activity of Chalcone Derivatives (IC50 values)

| Compound | DPPH Assay | ABTS Assay | Reference |

| 2',4',4-Trihydroxychalcone | 26.55 ± 0.55 µg/mL | - | [2] |

| Ethyl acetate fraction of Macaranga hypoleuca | 14.31 µg/mL | 2.10 µg/mL | [9] |

| Butanol fraction of Macaranga hypoleuca | - | 3.21 µg/mL | [9] |

| (+)-Catechin hydrate | 5.25 ± 0.31 µg/mL | 3.12 ± 0.51 µg/mL | [10] |

| Caffeic acid | 4.50 ± 0.30 µg/mL | 1.59 ± 0.06 µg/mL | [10] |

| Gallic acid hydrate | - | 1.03 ± 0.25 µg/mL | [10] |

| Quercetin | - | 1.89 ± 0.33 µg/mL | [10] |

| Kaempferol | - | 3.70 ± 0.15 µg/mL | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological evaluation of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Wound Healing (Scratch) Assay

Principle: This assay assesses cell migration by creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate of treated cells to the control.

Transwell Invasion Assay

Principle: This assay evaluates the invasive potential of cancer cells by measuring their ability to migrate through a Matrigel-coated porous membrane, mimicking the extracellular matrix.

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the Transwell insert.

-

Compound and Chemoattractant Addition: Add this compound at various concentrations to the upper chamber. In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Cell Counting: Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of invading cells in the treated groups to the control group.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified period.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Antioxidant Activity (DPPH Radical Scavenging Assay)

Principle: This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add the this compound solution to a solution of DPPH in the same solvent.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its biological evaluation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Caption: General workflow for evaluating the anticancer effects of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 4-Methoxychalcone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone, a derivative of the chalcone scaffold, has emerged as a molecule of significant interest in medicinal chemistry. Chalcones are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of a methoxy group at the fourth position of one of the phenyl rings in this compound has been shown to modulate its biological activities, making it a versatile precursor for the development of novel therapeutic agents.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in various medicinal chemistry contexts, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial applications.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[3][4] This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (e.g., 4-methoxyacetophenone) with a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 10% (v/v)

-

Distilled water

-

Mortar and pestle (for grinding techniques) or Round-bottomed flask with magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Reactant Preparation: In a mortar, add equimolar amounts of 4-methoxyacetophenone and benzaldehyde.[3] Alternatively, dissolve the reactants in a minimal amount of ethanol in a round-bottomed flask.[5]

-

Catalyst Addition: Add a catalytic amount of solid NaOH to the mortar or a 50% (w/v) aqueous NaOH solution dropwise to the flask while stirring vigorously at room temperature.[3][5]

-

Reaction:

-

Work-up:

-

Purification:

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Applications

This compound and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and perturbation of cancer cell membranes.[7][8]

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 | 0.11 | [9] |

| (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | Huh-7 | < 2.03 | [9] |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | [10] |

| Prenylated chalcone 12 | MCF-7 | 4.19 ± 1.04 | [6] |

| Prenylated chalcone 13 | MCF-7 | 3.30 ± 0.92 | [6] |

| Nitro chalcone derivative | MCF-7 | 14.75 µg/mL | [11] |

| Trifluoromethyl chalcone derivative | MCF-7 | 13.75 µg/mL | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

This protocol outlines the procedure to determine the cytotoxic effects of this compound on the MCF-7 breast cancer cell line using the MTT assay.[6][12]

Materials:

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Apoptosis Induction by Chalcones

Caption: Proposed mechanism of apoptosis induction by this compound.

Anti-inflammatory Applications

This compound and its derivatives exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[13][14] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[14][15]

Quantitative Data: Anti-inflammatory Activity

Experimental Protocol: Nitric Oxide (Griess) Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

24-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into plates at an appropriate density (e.g., 5 x 10⁵ cells/well for a 24-well plate) and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction:

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathway: Inhibition of NF-κB Activation

Caption: Inhibition of the NF-κB signaling pathway by this compound.